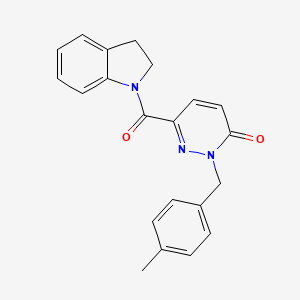
6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves multistep organic reactions, including condensation, cyclization, and substitution reactions. For example, a novel pyridazin-3(2H)-one derivative, similar in structural complexity to the compound , was synthesized and characterized using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, UV-Vis, ESI-MS, and single X-ray diffraction studies (Kalai et al., 2020). This highlights the multifaceted approach required to synthesize and confirm the structure of such molecules.
Molecular Structure Analysis
The detailed molecular structure of pyridazinone derivatives is often elucidated using advanced spectroscopic and crystallographic techniques. The study by Kalai et al. (2020) is an exemplary reference, where the structural characterization of a closely related compound was achieved through comprehensive spectroscopic methods and confirmed by X-ray diffraction, offering insights into the molecular conformation, bonding, and electron distribution within these molecules.
Chemical Reactions and Properties
Pyridazinone derivatives exhibit a range of chemical behaviors due to their heterocyclic structure, including electrophilic substitution reactions, nucleophilic addition reactions, and potential for various cyclization mechanisms. These reactions can be influenced by the nature of substituents on the pyridazinone ring, affecting the reactivity and stability of these compounds.
Physical Properties Analysis
The physical properties of pyridazinone derivatives, including melting points, solubility, and thermal stability, are critical for their application and handling. For instance, the thermal behavior of a related pyridazin-3(2H)-one derivative was analyzed using TGA and DTA techniques, revealing its thermostability up to its melting point (Kalai et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
Research has explored the synthesis and biological evaluation of new heterocycles based on the indole moiety, including pyridazinone derivatives, which showed promising anti-cancer activity against various human cell lines (Kandile et al., 2015). Similarly, the synthesis and reactions of novel indolylpyridazinone derivatives have been linked to expected biological activities, with some products showing antibacterial action (Abubshait, 2007).
Antimicrobial Activities
Compounds derived from or related to 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one have demonstrated antimicrobial potential. For instance, a study on ring transformation and antimicrobial activity of indolyl-substituted 2(3H)-furanones revealed that pyridazin-3(4H)-ones bearing a 3-indolyl moiety exhibited antimicrobial activities against various types of bacteria and fungi (Abou-Elmagd et al., 2015).
Novel Synthetic Methods
The exploration of novel synthetic methods using arylhydrazines, which are valuable for the synthesis of biologically active molecules including pyridazinones, has been highlighted. Arylhydrazines have been utilized as arylation agents in oxidative cross-coupling reactions, leading to the synthesis of a variety of compounds (Hosseinian et al., 2018).
Propiedades
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-6-8-16(9-7-15)14-24-20(25)11-10-18(22-24)21(26)23-13-12-17-4-2-3-5-19(17)23/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQXAAPPPLDNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

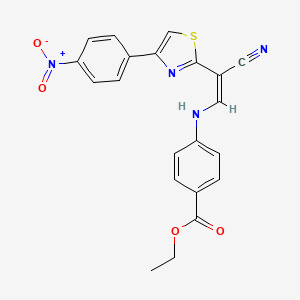

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2489545.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2489548.png)
![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)
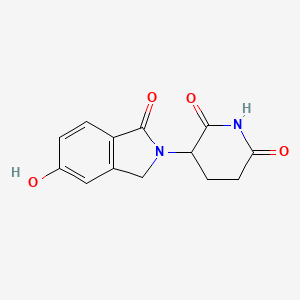
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)
![(2-(3-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2489556.png)
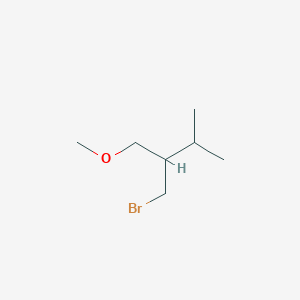
![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2489559.png)

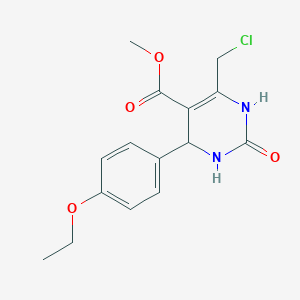
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)
![N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2489565.png)